molecular formula C16H22N2O2 B7513458 N-(3-acetylphenyl)-3,5-dimethylpiperidine-1-carboxamide

N-(3-acetylphenyl)-3,5-dimethylpiperidine-1-carboxamide

Cat. No. B7513458
M. Wt: 274.36 g/mol
InChI Key: IPUCPYOFQHZSIO-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-3,5-dimethylpiperidine-1-carboxamide, also known as ADP, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. ADP belongs to the class of piperidine derivatives and has been found to exhibit significant pharmacological activity.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-3,5-dimethylpiperidine-1-carboxamide is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the inhibition of certain enzymes involved in the inflammatory response. N-(3-acetylphenyl)-3,5-dimethylpiperidine-1-carboxamide has also been shown to interact with certain receptors in the brain, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-3,5-dimethylpiperidine-1-carboxamide has been found to exhibit a range of biochemical and physiological effects, including the inhibition of prostaglandin synthesis, the modulation of ion channel activity, and the reduction of oxidative stress. It has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-acetylphenyl)-3,5-dimethylpiperidine-1-carboxamide is its relatively simple synthesis method, which makes it a readily available compound for laboratory experiments. However, its low solubility in water can make it difficult to work with in certain applications. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for research on N-(3-acetylphenyl)-3,5-dimethylpiperidine-1-carboxamide. One area of interest is the development of more effective synthetic methods for producing N-(3-acetylphenyl)-3,5-dimethylpiperidine-1-carboxamide and related compounds. Another area of interest is the investigation of the potential therapeutic applications of N-(3-acetylphenyl)-3,5-dimethylpiperidine-1-carboxamide in the treatment of neurodegenerative disorders and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-acetylphenyl)-3,5-dimethylpiperidine-1-carboxamide and its potential interactions with other compounds.

Synthesis Methods

The synthesis of N-(3-acetylphenyl)-3,5-dimethylpiperidine-1-carboxamide involves the reaction of 3,5-dimethylpiperidine-1-carboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified through recrystallization to obtain N-(3-acetylphenyl)-3,5-dimethylpiperidine-1-carboxamide in its pure form.

Scientific Research Applications

N-(3-acetylphenyl)-3,5-dimethylpiperidine-1-carboxamide has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been found to exhibit significant anti-inflammatory, analgesic, and anticonvulsant properties. N-(3-acetylphenyl)-3,5-dimethylpiperidine-1-carboxamide has also been shown to have potential applications in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-(3-acetylphenyl)-3,5-dimethylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-11-7-12(2)10-18(9-11)16(20)17-15-6-4-5-14(8-15)13(3)19/h4-6,8,11-12H,7,9-10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUCPYOFQHZSIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)NC2=CC=CC(=C2)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-3,5-dimethylpiperidine-1-carboxamide

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